Incensole

Description

Chemical Identity and Molecular Characterization of this compound

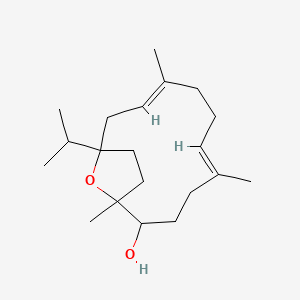

This compound (C~20~H~34~O~2~, molecular weight 306.48 g/mol) is a macrocyclic diterpene alcohol characterized by a 15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol framework. Its IUPAC name, (1R,2S,5E,9E,12S)-12-isopropyl-1,5,9-trimethyl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, reflects its stereochemical complexity (Table 1). Key functional groups include a secondary alcohol, two trisubstituted double bonds (Δ^5^, Δ^9^), and an ether bridge connecting C-1 and C-15.

Table 1: Spectroscopic signatures of this compound

The compound’s low volatility and oily consistency arise from its bicyclic structure and hydroxyl group, which facilitate intermolecular hydrogen bonding. Gas chromatography-mass spectrometry (GC-MS) remains the primary method for detecting this compound in frankincense resins, with characteristic fragmentation patterns at m/z 289 ([M-OH]^+^) and 263 ([M-isopropyl]^+^).

Isomeric and Stereochemical Properties of this compound Derivatives

This compound exhibits four stereocenters (C-1, C-2, C-12, C-15) and two trans double bonds (C-5/C-6, C-9/C-10), yielding 16 potential stereoisomers. However, natural this compound adopts the (1R,2S,5E,9E,12S) configuration, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations between H-2 and H-16/H-17. Epimerization at C-2 produces epi-incensole, which lacks bioactivity due to altered hydrogen-bonding capacity.

Derivatives such as iso-serratol (C~20~H~32~O) and serratol (C~20~H~34~O) represent biosynthetic precursors with distinct ring conformations. Iso-serratol features a contracted 14-membered macrocycle, while serratol retains the 15-membered framework but lacks the C-1/C-15 ether bridge. These structural variations significantly impact solubility: this compound’s logP of 4.2 contrasts with serratol’s 5.1, reflecting reduced polarity due to ether formation.

Relationship Between this compound and this compound Acetate: Structural Comparisons

This compound acetate (C~22~H~36~O~3~, molecular weight 348.53 g/mol) arises from enzymatic acetylation of this compound’s C-2 hydroxyl group. This esterification enhances lipophilicity (logP 5.8 vs. 4.2 for this compound), enabling deeper tissue penetration in pharmacological contexts. NMR analysis reveals downfield shifts for H-2 (3.18 ppm → 4.95 ppm) and C-2 (72.1 ppm → 73.8 ppm) upon acetylation, alongside a new carbonyl signal at 170.5 ppm (C=O).

Structural comparison

| Feature | This compound | This compound Acetate |

|---|---|---|

| Functional group | Secondary alcohol | Acetylated alcohol |

| Molecular formula | C~20~H~34~O~2~ | C~22~H~36~O~3~ |

| Bioactivity | NF-κB inhibition | TRPV3 activation |

Structure

3D Structure

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(5E,9E)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |

InChI |

InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+ |

InChI Key |

SSBZLMMXFQMHDP-WPNGSOMFSA-N |

Isomeric SMILES |

C/C/1=C\CC/C(=C/CC2(CCC(O2)(C(CC1)O)C)C(C)C)/C |

Canonical SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Source Material Selection and Pretreatment

This compound is primarily isolated from Boswellia papyrifera, which contains higher concentrations of this compound acetate (a direct precursor) compared to other species like B. carterii or B. serrata. The resin is collected through traditional tapping methods and dried. Neutral diterpenoid fractions are obtained via pH-dependent liquid-liquid extraction: the resin is dissolved in dichloromethane (DCM) and sequentially washed with aqueous sodium bicarbonate (pH 8–9) and hydrochloric acid (pH 2–3) to remove acidic and basic impurities. The neutral fraction, enriched in this compound acetate, is concentrated under reduced pressure to yield an orange oil (30% w/w of crude resin).

Acetylation to Enhance Precursor Stability

To maximize yield, the neutral fraction undergoes acetylation using acetic anhydride, pyridine, and 4-dimethylaminopyridine (DMAP) in DCM under gentle reflux for 4 hours. This converts residual this compound into its more stable acetate form, increasing the total this compound acetate content from 4% to 12% of the crude resin mass. The reaction is monitored by thin-layer chromatography (TLC), with completion confirmed by the disappearance of this compound spots (Rf = 0.35 in pentane:diethyl ether 6:1).

Isolation of this compound Acetate via Chromatography

Flash Chromatography for Bulk Purification

The acetylated neutral fraction is subjected to normal-phase flash chromatography using silica gel and a pentane:diethyl ether (6:1) mobile phase. This step separates this compound acetate from other diterpenoids, yielding three primary fractions with purities of 43% (Fraction 2), 85% (Fraction 3), and 61% (Fraction 4). Fraction 3, containing 6.9 g of this compound acetate, is selected for further purification due to its high initial purity.

Preparative HPLC for High-Purity Isolation

Fraction 3 is dissolved in methanol and purified via reversed-phase preparative HPLC (YMC-Pack Pro C18 RS column, 250 × 20 mm, 5 µm). Isocratic elution with 100% methanol at 19 mL/min achieves baseline separation, with this compound acetate eluting at 26–28 minutes. Collecting the central portion of the peak yields 1.28 g of this compound acetate at >99% purity from 2.07 g of input material (62% recovery). Scaling this process to the entire 6.9 g fraction theoretically produces 4.28 g of pure this compound acetate, representing a 5% overall yield from crude resin.

Conversion of this compound Acetate to this compound

Deacetylation Reaction Conditions

This compound acetate (350 mg) is dissolved in 1 N potassium hydroxide (KOH) in isopropanol and refluxed for 3 hours. The reaction is quenched with 1 N HCl, and the product is extracted into DCM, dried over magnesium sulfate, and concentrated to yield 268 mg (90%) of this compound as a colorless oil. Purity exceeds 98% without additional purification, confirmed by RP-DAD-HPLC.

Analytical Validation of Reaction Efficiency

Linear calibration curves for this compound (y = 1.90×10⁷x + 4.11×10⁴, R² = 0.99988) and this compound acetate (y = 1.64×10⁷x + 1.18×10⁵, R² = 0.99969) enable precise quantification. The limit of detection (LOD) for this compound is 3 µg/mL, with an operational range of 7–530 µg/mL. Post-deacetylation HPLC analysis shows no residual this compound acetate, confirming complete conversion.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method (NUCLEODUR C18 ec column, 250 × 4.6 mm, 5 µm) with diode-array detection (210, 250, 280 nm) separates this compound (tR = 22.4 min) and this compound acetate (tR = 28.1 min) using a methanol:water gradient. Column temperature is maintained at 45°C to reduce backpressure and improve peak symmetry.

Spectroscopic Characterization

This compound is characterized by:

-

NMR : δH 5.32 (1H, t, J = 6.8 Hz, H-14), 4.92 (1H, s, H-17a), 4.85 (1H, s, H-17b), 2.05 (3H, s, OAc).

-

MS (ESI+) : m/z 307 [M+H]⁺ for this compound (C₂₀H₃₀O₂), 349 [M+H]⁺ for this compound acetate (C₂₂H₃₂O₃).

Yield Optimization and Scalability

Impact of Acetylation on Overall Yield

Acetylating the neutral fraction increases this compound acetate yield from 4% to 12%, demonstrating that precursor stabilization is critical for scalable production. Without acetylation, this compound’s susceptibility to oxidation during chromatography reduces recoverable quantities.

Economic and Practical Considerations

The multi-step process (extraction → acetylation → flash chromatography → preparative HPLC → deacetylation) achieves a 5% final yield from crude resin. While resource-intensive, the method’s reproducibility (>90% conversion efficiency at each step) justifies its use for pharmaceutical-grade this compound synthesis .

Chemical Reactions Analysis

Types of Reactions: Incensole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide under specific conditions.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products:

This compound Oxide: Formed through oxidation.

Alcohol Derivatives: Formed through reduction.

Scientific Research Applications

Neuroprotective Effects

Incensole acetate has been extensively studied for its neuroprotective effects, particularly in the context of cerebral ischemia and neuroinflammation.

Cerebral Ischemia

A study demonstrated that this compound acetate significantly reduced infarct volumes in a mouse model of ischemic injury. Administered post-ischemia, it improved neurological functions and inhibited inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . The protective effects were mediated through transient receptor potential vanilloid 3 (TRPV3) channels, suggesting a mechanism that warrants further investigation for therapeutic applications in stroke management.

Neuroinflammation

Research indicates that this compound acetate can mitigate lipopolysaccharide (LPS)-induced cognitive impairments in rats. The administration of this compound acetate improved memory performance in behavioral tests while reducing levels of pro-inflammatory cytokines and oxidative stress indicators . This positions this compound as a potential candidate for treating neurodegenerative diseases characterized by inflammation and oxidative damage.

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Moussaieff et al. (2012) | Mice with ischemic injury | 1, 10, 50 mg/kg | Reduced infarct volume; improved neurological activity |

| Al-Harbi et al. (2021) | Rats with LPS-induced impairment | 2.5, 5 mg/kg | Enhanced memory; decreased inflammation |

Antidepressant Properties

This compound acetate exhibits antidepressant-like effects, as evidenced by behavioral studies in animal models.

Behavioral Studies

In forced swim tests, this compound acetate showed significant reductions in despair behavior, suggesting its potential as an antidepressant . The compound's action appears to be linked to its ability to modulate TRPV3 channels in the brain, which are implicated in mood regulation .

Mechanistic Insights

The antidepressant effects are associated with decreased activation of NF-κB pathways and reduced expression of glial fibrillary acidic protein (GFAP), indicating a neuroprotective mechanism that could be beneficial for treating depression .

| Study | Model | Effect Observed |

|---|---|---|

| Knafo et al. (2008) | Mice | Anxiolytic and antidepressant-like behaviors |

| Al-Harbi et al. (2021) | Rats | Improved cognitive function; reduced inflammation |

Psychoactive Properties

The psychoactive effects of this compound acetate have been noted in cultural contexts where Boswellia resin is used as incense.

Cultural Significance

Historically, burning Boswellia resin has been associated with spiritual practices and rituals. Recent studies suggest that this compound acetate may contribute to these psychoactive experiences by activating TRPV3 channels in the brain . This activation leads to anxiolytic-like effects, enhancing mood and potentially altering consciousness during ceremonial use.

Implications for Mental Health

The psychoactive properties of this compound may offer new avenues for mental health treatments, particularly for anxiety disorders . Further research is needed to explore these applications comprehensively.

Mechanism of Action

Incensole exerts its effects through several molecular targets and pathways:

Anti-inflammatory Action: Inhibits nuclear factor-kappa B (NF-κB) activation, reducing the production of pro-inflammatory cytokines.

Neuroprotective Effects: Activates transient receptor potential vanilloid 3 (TRPV3) channels, providing neuroprotection and reducing neuroinflammation.

Anti-cancer Properties: Induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways.

Comparison with Similar Compounds

Key Pharmacological Activities:

- Anti-inflammatory : Inhibits NF-κB signaling, reducing pro-inflammatory cytokines .

- Neuroprotective : Activates TRPV3 channels, mitigating brain trauma in murine models .

- Antidepressant : Modulates GABAergic pathways in forced swim (FST) and tail suspension (TST) tests .

- Cytotoxic : Exhibits growth inhibition against HL-60 leukemia cells (IC~50~: 16.3 ± 3.4 μM for acetyl incensole) .

Structural and Functional Comparison with Analogues

This compound belongs to a broader class of cembranoids, which share a 14-membered macrocyclic scaffold but differ in oxygenation and substituent patterns. Below is a comparative analysis:

Structural-Activity Relationships (SAR):

- Oxygenation : Acetylation (this compound → this compound acetate) enhances lipophilicity and cytotoxicity . Epoxidation (this compound oxide) reduces anti-inflammatory potency but introduces hepatoprotective effects .

- Ring Modifications : Isothis compound derivatives (e.g., isothis compound oxide) show positional isomerism, altering target specificity .

- Simpler Cembranoids: Cembrene A lacks functional groups, resulting in weaker bioactivity compared to oxygenated analogues .

Species-Specific Distribution

- B. papyrifera: Primary source of this compound and its acetate (up to 18.4% in methanol extracts) .

- B. carterii and B. sacra: Rich in this compound oxide and isothis compound derivatives but lack this compound .

- B. serrata: Contains boswellic acids but negligible this compound .

Clinical and Industrial Relevance

This compound-enriched extracts are used in topical formulations (e.g., Bpap ointment) for anti-inflammatory applications . Near-infrared (NIR) spectroscopy enables rapid quantification in B. papyrifera, supporting quality control .

Q & A

Q. What are the standard methods for isolating incensole from Boswellia species, and how do extraction yields vary between resin sources?

this compound is typically isolated via solvent extraction (e.g., methanol) followed by chromatographic purification. For example, Boswellia papyrifera resin is acetylated using acetic anhydride and pyridine to enhance this compound acetate yield, which is then hydrolyzed to this compound . Yield discrepancies arise due to species-specific variations: B. papyrifera has higher this compound content compared to B. serrata or B. sacra, necessitating species authentication via thin-layer chromatography (TLC) or NMR .

Q. What in vivo models are commonly used to evaluate this compound’s anti-depressive effects, and what outcome measures are prioritized?

The forced swim test (FST) and tail suspension test (TST) in mice are standard. These models measure immobility time (a proxy for despair behavior) and locomotor activity (to rule out false positives). This compound acetate’s efficacy is linked to TRPV3 channel activation, validated via TRPV3-knockout mice and NF-κB pathway inhibition assays .

Q. How do researchers address contradictions in reported this compound sources (e.g., misattribution to B. carterii vs. B. papyrifera)?

Discrepancies are resolved through phytochemical profiling (GC-MS, HPLC) and taxonomic verification. For instance, early studies misidentified B. carterii as a source until comparative analyses confirmed B. papyrifera as the primary origin . Cross-referencing with herbarium specimens and isotopic labeling can further clarify sourcing errors .

Advanced Research Questions

Q. What synthetic strategies are employed to modify this compound’s structure to enhance bioavailability or target specificity?

Acylation (e.g., this compound benzoate, cinnamate) and oxidation-reduction sequences are used to alter lipophilicity. For example, acetylation increases blood-brain barrier penetration, while epimerization at C-5 (via deacetylation and redox steps) modulates TRPV3 binding affinity . Structure-activity relationship (SAR) studies guide these modifications, with in vitro TRPV3 assays and molecular docking validating changes .

Q. How can researchers reconcile conflicting data on this compound’s anti-inflammatory vs. pro-apoptotic effects in glial cells?

Dose- and context-dependent effects are critical. Low-dose this compound acetate suppresses IL-1β and TNF-α in microglia, but high doses induce macrophage apoptosis via caspase-3 activation. Experimental designs must include dose-response curves (0.1–100 µM) and cell-type-specific models (e.g., BV-2 microglia vs. RAW 264.7 macrophages) .

Q. What statistical frameworks are recommended for analyzing this compound’s dual pharmacokinetic-pharmacodynamic (PK-PD) properties?

Non-compartmental analysis (NCA) for AUC and Cmax calculations, combined with mixed-effects modeling to account for inter-subject variability in behavioral assays. Bayesian hierarchical models are useful when integrating sparse PK data (e.g., brain-plasma ratios) with discontinuous PD endpoints (e.g., FST immobility) .

Methodological Considerations

Q. How should researchers design a PICOT framework for clinical trials testing this compound derivatives in depression?

- P opulation: Adults with treatment-resistant depression (HAM-D ≥ 18).

- I ntervention: Oral this compound acetate (50 mg/day).

- C omparison: Escitalopram (10 mg/day) or placebo.

- O utcome: Change in HAM-D score at 8 weeks (primary); TRPV3 expression (secondary).

- T imeframe: Double-blind, 12-week trial with biomarker sampling at weeks 0, 4, 8, 12 .

Q. What protocols ensure reproducibility in this compound isolation and derivatization?

- Extraction : Reflux resin in methanol (1:10 w/v) at 60°C for 48 hours.

- Acetylation : React crude extract with Ac2O (2 eq), pyridine (1.5 eq), and DMAP (0.1 eq) at 25°C for 24 hours.

- Purification : Flash chromatography (silica gel, hexane:ethyl acetate 8:2) with TLC monitoring (Rf = 0.3 in same solvent) .

Data Reporting and Validation

Q. How should conflicting in vitro and in vivo data on this compound’s NF-κB inhibition be addressed in manuscripts?

- Transparency : Disclose model limitations (e.g., immortalized cell lines vs. primary cells).

- Validation : Use orthogonal assays (e.g., EMSA for NF-κB DNA binding, qPCR for cytokine mRNA).

- Context : Discuss pharmacokinetic barriers (e.g., plasma protein binding) that may reduce in vivo efficacy .

Q. What criteria define rigorous SAR studies for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.